molecular formula C7H9NO3 B1404975 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid CAS No. 1403766-59-5

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid

Cat. No.: B1404975
CAS No.: 1403766-59-5
M. Wt: 155.15 g/mol
InChI Key: ZBLSJCPBZMQWSU-UHFFFAOYSA-N
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Description

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is a bicyclic β-lactam compound characterized by a fused bicyclo[3.2.0]heptane skeleton containing a nitrogen atom at position 3 and a ketone group at position 4. Its unique scaffold differentiates it from classical penicillins and cephalosporins, which typically feature 4-thia-1-azabicyclo[3.2.0]heptane (penam) or cephem cores .

Properties

IUPAC Name

7-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-4-1-3-2-8-6(5(3)4)7(10)11/h3,5-6,8H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLSJCPBZMQWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216905
Record name 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-59-5
Record name 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Purification Techniques

  • Recrystallization : This method involves dissolving the crude product in a solvent and then allowing it to crystallize out as a pure solid.
  • Chromatography : Techniques like HPLC (High-Performance Liquid Chromatography) can be used to separate and purify the compound based on its chemical properties.

Characterization

Characterization involves identifying the compound's structure and properties using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry.

Data Tables for Stock Solution Preparation

For handling and preparing stock solutions of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid, the following table provides guidelines:

Amount of Compound Molarity of Stock Solution Volume of Solvent Required
1 mg 1 mM 6.4454 mL
5 mg 1 mM 32.2269 mL
10 mg 1 mM 64.4538 mL
1 mg 5 mM 1.2891 mL
5 mg 5 mM 6.4454 mL
10 mg 5 mM 12.8908 mL
1 mg 10 mM 0.6445 mL
5 mg 10 mM 3.2227 mL
10 mg 10 mM 6.4454 mL

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the bicyclic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds like oxacillin inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins . This compound may exert its effects through similar pathways, disrupting essential biological processes in target organisms.

Comparison with Similar Compounds

Structural Variations and Substitutions

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) References
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid 3-azabicyclo[3.2.0]heptane None specified 6-oxo, 4-carboxylic acid Not explicitly stated
Amoxicillin 5-azabicyclo[3.2.0]heptane (penam) 4-hydroxyphenylacetyl at C6 6-oxo, 2-thia, 4-carboxylic acid 365.40
Oxacillin 4-thia-1-azabicyclo[3.2.0]heptane 5-methyl-3-phenylisoxazol-4-yl at C6 3,3-dimethyl, 7-oxo, 4-thia 401.44
Methicillin 4-thia-1-azabicyclo[3.2.0]heptane 2,6-dimethoxybenzoyl at C6 3,3-dimethyl, 7-oxo 380.42
7,7-Dichloro derivative 2-thiabicyclo[3.2.0]heptane 7,7-dichloro, 6-oxo 4-carboxylic acid 297.16 (base)
Allylmercaptomethylpenicillin 4-thia-1-azabicyclo[3.2.0]heptane Allylthioacetyl at C6 3,3-dimethyl, 7-oxo 334.39

Key Observations :

  • Substituent Influence : Antibiotic activity in β-lactams is heavily dependent on C6 substituents. For example, methicillin’s 2,6-dimethoxybenzoyl group confers resistance to staphylococcal β-lactamases, whereas the target compound lacks such modifications .

Physicochemical Properties

Property This compound 7,7-Dichloro Derivative Compound from
pKa Not reported Not reported 2.45 ± 0.50 (predicted)
LogP Not reported Not reported -1.2 (estimated)
Solubility Limited data High in d6-acetone Low (high PSA: 133.24 Ų)
Stability Unknown Stable in NMR studies Sensitive to hydrolysis
  • The 7,7-dichloro derivative () exhibits stability in quantum computing applications due to its rigid, halogenated structure, contrasting with the unsubstituted target compound .
  • The compound in has a high polar surface area (PSA: 133.24 Ų), suggesting poor membrane permeability compared to lipophilic analogs like oxacillin .

Biological Activity

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is a compound with significant biological activity, particularly in the realm of antimicrobial and antifungal properties. Its unique bicyclic structure, which includes a nitrogen atom and functional groups such as a carboxylic acid (-COOH) and a keto group (C=O), contributes to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. The compound's structure facilitates interactions with biological macromolecules, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
SolubilityVaries by solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its effectiveness against resistant strains of bacteria and fungi makes it a candidate for therapeutic applications.

Antimicrobial Activity

In various assays, the compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency against specific strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)15 - 30
Escherichia coli10 - 20
Candida albicans20 - 40

The biological activity of the compound is primarily attributed to its ability to interact with bacterial cell wall synthesis pathways. It acts as an inhibitor of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.

Case Studies

  • Study on MRSA Inhibition : A study demonstrated that this compound effectively inhibited MRSA growth by targeting PBP2a, a key protein involved in cell wall synthesis.
  • Fungal Resistance : In vitro studies highlighted the compound's ability to combat fungal infections by disrupting cell membrane integrity, showcasing its potential as an antifungal agent.

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique properties that may enhance biological activity.

Compound NameMolecular FormulaKey Features
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidC₆H₇NO₃SContains sulfur; potential for different activity
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptaneC₉H₁₃N₃O₃SAmino group enhances reactivity; antibiotic development
6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptaneC₂₈H₂₆N₂O₅SIncreases lipophilicity; useful in drug formulation

Q & A

Q. How can the structural identity of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid derivatives be confirmed using spectroscopic and chromatographic methods?

Answer: Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1^1H and 13^{13}C NMR to resolve signals for bicyclic protons (e.g., bridgehead carbons at δ 60–70 ppm) and substituents like β-lactam carbonyls (~170 ppm) .
  • Infrared Spectroscopy (IR): Identify β-lactam C=O stretches (~1770 cm1^{-1}) and carboxylic acid O-H/N-H vibrations (~2500–3300 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water with 0.1% formic acid for purity assessment .
  • Reference Standards: Compare retention times and spectral data with pharmacopeial standards (e.g., EP Reference Standards for ampicillin derivatives) .

Q. What are the standard synthetic routes for preparing bicyclic β-lactam derivatives like this compound?

Answer: Key synthetic strategies include:

  • Condensation Reactions: React 6-aminopenicillanic acid (6-APA) with activated acyl donors (e.g., phenylacetyl chloride) under anhydrous conditions to form the β-lactam core .
  • Metal Complexation: For derivatives with enhanced bioactivity, coordinate the carboxylic acid moiety with transition metals (e.g., Cr(III)) in ethanol/water mixtures at 60–70°C .
  • Side-Chain Modifications: Introduce substituents via reductive amination or nucleophilic acyl substitution, monitored by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antibacterial efficacy of bicyclic β-lactam derivatives?

Answer: SAR optimization involves:

  • Substituent Variation: Synthesize derivatives with diverse side chains (e.g., 4-hydroxyphenyl, pyridinylthio) to assess steric/electronic effects on penicillin-binding protein (PBP) affinity .
  • Biological Assays: Test minimum inhibitory concentrations (MICs) against Gram-positive/-negative strains (e.g., S. aureus, E. coli) and correlate with logP values to evaluate membrane permeability .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with PBPs, focusing on hydrogen bonding with Ser130 and Lys234 residues .

Q. What methodological considerations are critical for developing HPLC-DAD protocols to analyze bicyclic β-lactam compounds in biological matrices?

Answer: Method development requires:

  • Sample Preparation: Deproteinize plasma with acetonitrile (3:1 v/v) to minimize matrix interference .
  • Chromatographic Conditions: Optimize gradient elution (e.g., 10–50% acetonitrile in 15 min) with C18 columns (5 µm, 250 × 4.6 mm) and detect at 220–230 nm for β-lactam absorption .
  • Validation Parameters: Assess linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>90%) using spiked plasma samples .

Q. How can researchers address discrepancies in reported antibacterial activity data for structurally similar bicyclic β-lactam derivatives?

Answer: Resolve contradictions via:

  • Standardized Testing: Adopt CLSI guidelines for broth microdilution assays to ensure consistency in inoculum size (~5 × 105^5 CFU/mL) and incubation (37°C, 18–24 hr) .
  • Strain-Specific Analysis: Test against isogenic mutant strains (e.g., β-lactamase-overproducing E. coli) to isolate resistance mechanisms .
  • Synergistic Studies: Combine derivatives with β-lactamase inhibitors (e.g., clavulanic acid) and quantify fractional inhibitory concentration (FIC) indices .

Q. What strategies are effective for improving the hydrolytic stability of the β-lactam ring in acidic/basic conditions?

Answer: Enhance stability through:

  • Steric Shielding: Introduce bulky substituents (e.g., 3,3-dimethyl groups) adjacent to the β-lactam carbonyl to hinder nucleophilic attack .
  • Chelation Effects: Form metal complexes (e.g., Cr(III)) to stabilize the enolate intermediate during ring-opening .
  • pH Optimization: Use buffered formulations (pH 6–7) to minimize acid/base-catalyzed degradation, monitored by stability-indicating HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Reactant of Route 2
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid

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